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Compound of Interest

Compound Name: Bis-PEG17-acid

Cat. No.: B1192368 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Bis-PEG17-acid is a homobifunctional crosslinking agent characterized by a polyethylene

glycol (PEG) backbone containing 17 ethylene glycol units, flanked by a carboxylic acid group

at each terminus. This structure imparts unique properties that are highly advantageous in the

fields of bioconjugation, drug delivery, and proteomics. The hydrophilic nature of the PEG

spacer arm enhances the solubility of the crosslinker and the resulting conjugate in aqueous

environments, mitigating issues of aggregation and precipitation often encountered with more

hydrophobic crosslinkers.[1] The terminal carboxylic acid groups provide reactive handles for

covalently linking molecules, most commonly those containing primary amines, through the

formation of stable amide bonds. This guide provides a comprehensive overview of the

technical specifications, applications, and experimental considerations for utilizing Bis-PEG17-
acid in research and development.

Core Properties and Specifications
Bis-PEG17-acid is a discrete and homogenous compound, ensuring uniformity in crosslinking

applications. Its key properties are summarized in the table below for easy reference and

comparison.
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Property Value References

Molecular Weight 866.98 g/mol

CAS Number 51178-68-8

Chemical Formula C38H74O21

Spacer Arm Length ~67.5 Å (estimated)¹

Functional Groups Carboxylic Acid (-COOH) x 2

Reactivity Primary amines (-NH2) [1]

Solubility Soluble in water, DMSO, DMF

pKa of Carboxylic Acid ~4-5

¹The spacer arm length is estimated based on the 17 ethylene glycol units, with each unit

contributing approximately 3.5 Å to the total length, and includes the additional atoms in the

chain.

Chemical Reactivity and Mechanism
The utility of Bis-PEG17-acid as a crosslinker is centered on the reactivity of its terminal

carboxylic acid groups. These groups can be activated to react with nucleophiles, most notably

the primary amines found on the surface of proteins (e.g., the ε-amino group of lysine residues)

and other biomolecules.

The most common activation strategy involves the use of carbodiimides, such as 1-ethyl-3-(3-

dimethylaminopropyl)carbodiimide (EDC), in conjunction with N-hydroxysuccinimide (NHS) or

its water-soluble analog, Sulfo-NHS. This two-step, one-pot reaction proceeds as follows:

Activation of the Carboxylic Acid: EDC reacts with the carboxyl group of Bis-PEG17-acid to

form a highly reactive O-acylisourea intermediate.

Formation of a Stable NHS Ester: This unstable intermediate is susceptible to hydrolysis.

The addition of NHS rapidly converts the O-acylisourea intermediate into a more stable NHS

ester.
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Amine Reaction and Amide Bond Formation: The NHS ester readily reacts with a primary

amine to form a stable amide bond, releasing NHS.

This reaction scheme is favored for its efficiency and the stability of the resulting amide bond

under physiological conditions.

Experimental Protocols
The following section provides a detailed methodology for a typical crosslinking experiment

using Bis-PEG17-acid to conjugate two amine-containing proteins.

Materials
Bis-PEG17-acid

Protein A (amine-containing)

Protein B (amine-containing)

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

N-hydroxysuccinimide (NHS) or Sulfo-NHS

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M Glycine, pH 8.5

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Desalting columns

Protocol for Protein-Protein Conjugation
Reagent Preparation:

Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening.
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Prepare a 10 mg/mL stock solution of Bis-PEG17-acid in anhydrous DMF or DMSO.

Prepare a solution of Protein A at a concentration of 1-5 mg/mL in Activation Buffer.

Prepare a solution of Protein B at a concentration of 1-5 mg/mL in Coupling Buffer.

Activation of Bis-PEG17-acid:

To the Protein A solution, add the Bis-PEG17-acid stock solution to achieve a desired

molar excess (e.g., 10- to 50-fold molar excess over Protein A).

Immediately add EDC to a final concentration of 5 mM and NHS to a final concentration of

10 mM.

Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.

Purification of Activated Protein A (Optional but Recommended):

To remove excess crosslinker and byproducts, pass the reaction mixture through a

desalting column equilibrated with Coupling Buffer. Collect the fractions containing the

activated Protein A.

Conjugation to Protein B:

Immediately add the activated Protein A solution (or the purified activated Protein A) to the

Protein B solution. A 1:1 molar ratio of Protein A to Protein B is a good starting point, but

this may need to be optimized.

Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle

mixing.

Quenching the Reaction:

Add the Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by

consuming any unreacted NHS esters.

Incubate for 15-30 minutes at room temperature.
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Purification of the Conjugate:

Remove excess reagents and unconjugated proteins by size-exclusion chromatography

(SEC) or dialysis against an appropriate buffer (e.g., PBS).

Characterization:

Analyze the purified conjugate using SDS-PAGE to confirm the formation of higher

molecular weight species.

Further characterization can be performed using techniques such as mass spectrometry to

determine the degree of labeling.

Applications
The properties of Bis-PEG17-acid make it a versatile tool for a variety of applications in

research and drug development.

Protein Crosslinking Studies
Bis-PEG17-acid can be used to study protein-protein interactions. By crosslinking interacting

proteins, the complex can be stabilized for identification and characterization by techniques

such as mass spectrometry.

Antibody-Drug Conjugates (ADCs)
In the development of ADCs, a linker is required to attach a cytotoxic drug to an antibody. The

hydrophilic and biocompatible nature of the PEG spacer in Bis-PEG17-acid can improve the

pharmacokinetic properties of the resulting ADC.

PROTACs (Proteolysis-Targeting Chimeras)
Bis-PEG17-acid is utilized as a linker in the synthesis of PROTACs. [cite: ] A PROTAC is a

heterobifunctional molecule that brings a target protein into proximity with an E3 ubiquitin

ligase, leading to the ubiquitination and subsequent degradation of the target protein by the

proteasome. The PEG linker provides the necessary spacing and flexibility for the two ends of

the PROTAC to bind their respective targets simultaneously.
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Surface Modification
The carboxylic acid groups of Bis-PEG17-acid can be used to functionalize surfaces, such as

nanoparticles or microplates, to enable the immobilization of proteins or other biomolecules.

This is useful for the development of diagnostic assays and targeted drug delivery systems.

Visualizations
Experimental Workflow for Protein Crosslinking
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1. Reagent Preparation

2. Activation

3. Purification (Optional)

4. Conjugation

5. Quenching

6. Final Purification

7. Analysis
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- EDC and NHS in Buffer
- Protein A in Activation Buffer
- Protein B in Coupling Buffer
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Mix Reagents
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stop the reaction
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Characterize the conjugate
(SDS-PAGE, Mass Spectrometry)
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Caption: A typical experimental workflow for protein-protein conjugation using Bis-PEG17-acid.
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Caption: The role of a Bis-PEG17-acid linker in a PROTAC to induce protein degradation.

Conclusion

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b1192368?utm_src=pdf-body-img
https://www.benchchem.com/product/b1192368?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1192368?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Bis-PEG17-acid is a valuable and versatile homobifunctional crosslinker for a wide range of

applications in biomedical research and drug development. Its well-defined structure,

hydrophilicity, and robust reactivity with primary amines make it an excellent choice for creating

stable and soluble bioconjugates. The detailed protocols and conceptual frameworks provided

in this guide are intended to facilitate its successful implementation in the laboratory. As with

any crosslinking reagent, optimization of reaction conditions is crucial for achieving the desired

outcome, and empirical testing is recommended to determine the optimal parameters for

specific applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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